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Compound of Interest

Compound Name: 7-CH-dADP

Cat. No.: B15601527

Disclaimer: Direct therapeutic targets and detailed biological activity of 7-carba-7-deaza-2'-
deoxyadenosine-5'-diphosphate (7-CH-dADP) are not extensively documented in publicly
available scientific literature. This guide provides an in-depth overview of the potential
therapeutic targets based on the activities of the broader class of 7-deazaadenosine analogs.
The information presented herein is intended for researchers, scientists, and drug development
professionals.

Introduction

7-CH-dADP is a synthetic analog of 2'-deoxyadenosine-5'-diphosphate (dADP) where the
nitrogen atom at the 7-position of the purine ring is replaced by a carbon atom. This
modification, characteristic of 7-deazaadenosine compounds, confers increased metabolic
stability by rendering the N-glycosidic bond resistant to cleavage by purine nucleoside
phosphorylase. While specific data for 7-CH-dADP is limited, the 7-deazaadenosine scaffold is
a well-established pharmacophore with demonstrated antiviral and anticancer properties. This
guide will explore the potential therapeutic targets of 7-CH-dADP by examining the established
mechanisms of action of related 7-deazaadenosine analogs.

Potential Therapeutic Targets and Mechanisms of
Action

Based on the activities of related compounds, two primary therapeutic areas for 7-CH-dADP
can be postulated: antiviral therapy, particularly against Hepatitis C Virus (HCV), and cancer
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chemotherapy.

Antiviral Activity: Inhibition of Viral RNA-Dependent RNA
Polymerase (RdRp)

Several 7-deazaadenosine nucleoside analogs have been identified as potent inhibitors of viral
RNA-dependent RNA polymerases (RdRp), which are crucial enzymes for the replication of
many RNA viruses. The proposed mechanism involves the intracellular phosphorylation of the
nucleoside analog to its active triphosphate form, which then competes with the natural
nucleotide for incorporation into the nascent viral RNA strand by the RdRp. Incorporation of the
analog can lead to chain termination or introduce mutations, thereby halting viral replication.

A notable example is 7-deaza-2'-C-methyladenosine, which has demonstrated potent inhibitory
activity against the HCV NS5B polymerase, an RdRp.[1] The 7-deaza modification in this and
other purine nucleoside triphosphates has been shown to increase their inhibitory potency
against HCV RdRp.[1]

Signaling Pathway and Mechanism of Action
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Caption: Proposed mechanism of antiviral action of 7-CH-dADP.
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Anticancer Activity: Inhibition of DNA and RNA
Synthesis

7-deazapurine nucleosides have demonstrated significant cytotoxic effects against various
cancer cell lines.[2] The primary anticancer mechanism is believed to involve the intracellular
conversion of the nucleoside analog to its triphosphate form, which is then incorporated into
both DNA and RNA.[2] This incorporation disrupts the normal function of nucleic acids, leading
to the inhibition of protein synthesis and the induction of DNA damage.[3] Ultimately, these
events can trigger apoptosis in rapidly dividing cancer cells. The enhanced metabolic stability
of the 7-deaza scaffold allows for prolonged intracellular concentrations of the active
triphosphate, increasing its therapeutic efficacy.[4]

Logical Relationship for Anticancer Mechanism
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Prepare Reaction Mix:
- HCV NS5B RdRp
- RNA template/primer
- Reaction Buffer

:

Add Compounds:
- Varying concentrations of 7-CH-dATP
- Control (no inhibitor)

|

Initiate Reaction:
Add rNTP mix containing [0-32P]JUTP

,

Incubate at optimal temperature
(e.g., 30°C for 1-2 hours)

Stop Reaction
Add EDTA solution

Spot reaction products onto
DE8L filter paper

i

Wash filter paper to remove
unincorporated nucleotides

,

Quantify incorporated radioactivity

QScintillation counting or PhosphorimagingD

Analyze Data:
Calculate IC50 value
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Seed cancer cells in a 96-well plate
and allow to attach overnight

l

Add serial dilutions of 7-CH-dADP
to the wells. Include controls.

l

Incubate for a specified period
(e.g., 48-72 hours)

Add MTT solution to each well
and incubate for 2-4 hours

Add solubilization solution to
dissolve formazan crystals

Measure absorbance at 570 nm
using a microplate reader

Analyze Data:
Calculate cell viability and IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601527?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

